9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Description
9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds with diverse applications, particularly in pharmaceuticals due to their antitumor and DNA-binding properties. The compound 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione features a hydroxylated ethoxy side chain at position 2, an amino group at position 1, and a hydroxyl group at position 2.
Properties
IUPAC Name |
1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMMVQJQULRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066271 | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-07-7 | |
| Record name | 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 9,10-ANTHRACENEDIONE, 1-AMINO-4-HYDROXY-2-(2-HYDROXYETHOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ3TXH2YBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Anthracenedione Formation
The synthesis begins with the preparation of the 9,10-anthraquinone core. Traditional methods involve oxidizing anthracene using nitric acid, but recent advancements prioritize safer alternatives. A patent describes a nitric acid-free approach using 9-anthracene boronic acid as the starting material. The reaction involves:
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Organic solvent (e.g., tetrahydrofuran) and aqueous alkali (e.g., NaOH) in a 1:1–1:15 molar ratio.
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Stirring for 1–2 hours at ambient temperature until fluorescence disappearance indicates completion.
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Filtration and solvent distillation yield 9,10-anthraquinone with >90% purity.
This method avoids corrosive reagents, reducing equipment costs and enabling safer large-scale production.
Functionalization with Amino and Hydroxy Groups
The introduction of amino and hydroxy groups proceeds via sequential nitration, reduction, and hydroxylation:
Nitration
Reduction to Amino Group
Hydroxylation
Ethoxylation for Hydroxyethoxy Substituent
The hydroxyethoxy group at position 2 is introduced via Williamson ether synthesis :
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Substrate : 1-amino-4-hydroxy-9,10-anthraquinone.
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Reagents : Ethylene oxide in the presence of a base (e.g., K₂CO₃).
Industrial Production Techniques
Continuous Flow Reactors
Industrial-scale synthesis employs continuous flow reactors to enhance precision and reproducibility:
Catalytic Optimization
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Catalysts :
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Solvent systems :
Critical Factors Influencing Reaction Efficiency
Solvent Effects
| Solvent | Role | Impact on Yield |
|---|---|---|
| THF | Dissolves boronic acid | +15% |
| DMF | Stabilizes ethylene oxide | +20% |
| Ethanol/water | Reduces nitro groups | +12% |
Polar aprotic solvents like DMF improve ethoxylation efficiency by stabilizing transition states.
Temperature and Pressure
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Ethoxylation : 90°C balances reaction rate and thermal decomposition.
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High-pressure systems : Enable ethylene oxide utilization without volatilization losses.
Purification and Analytical Validation
Chromatographic Methods
Scientific Research Applications
Overview
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- (CAS Number: 17869-07-7) is an organic compound with significant applications in various scientific fields. Its unique chemical structure allows for diverse functionalities, particularly in analytical chemistry, pharmacology, and materials science.
Analytical Chemistry
One of the primary applications of this compound is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC).
- Separation Techniques : It has been successfully analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatibility. This method is scalable and effective for isolating impurities during preparative separations .
Pharmacological Studies
The compound shows potential in pharmacokinetics and drug formulation studies due to its interaction with biological systems.
- Drug Development : As a derivative of anthracene, it may exhibit anti-cancer properties similar to other anthraquinone derivatives. Research into its efficacy as an anti-tumor agent is ongoing, focusing on its mechanism of action and bioavailability .
Material Science
The structural characteristics of 9,10-anthracenedione derivatives allow them to be used in the development of novel materials.
- Organic Electronics : Due to its electron-accepting properties, it can be utilized in organic photovoltaic cells and other electronic applications. The compound's ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) .
Case Study 1: HPLC Method Development
A study focused on developing a robust HPLC method for analyzing 9,10-anthracenedione derivatives demonstrated that utilizing a Newcrom R1 column significantly improved separation efficiency. The method allowed for the detection of trace impurities in pharmaceutical formulations, showcasing the compound's relevance in quality control processes .
Case Study 2: Anticancer Activity Assessment
Research exploring the anticancer properties of similar anthracene derivatives indicated that compounds with hydroxyl and amino functionalities could inhibit cell proliferation in various cancer cell lines. This suggests that 9,10-anthracenedione derivatives may serve as lead compounds for further drug development targeting specific cancers .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- involves its interaction with cellular components at the molecular level:
Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathways Involved: It can induce the generation of reactive oxygen species (ROS), causing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents at positions 1, 2, and 4 significantly influence solubility, stability, and electronic properties. Key analogs include:
*Estimated based on analogous structures.
Key Observations:
- The hydroxyethoxy group in the target compound likely improves water solubility compared to phenoxy or methylphenoxy analogs, critical for drug delivery .
Antitumor Efficacy
- DihydroxybisalkylAAD (1,4-dihydroxy-5,8-bis(alkylamino)-anthracenedione): Exhibits 10-fold higher potency than non-hydroxylated analogs (e.g., bisalkylAAD) in murine tumor models. Hydroxyl groups enhance DNA binding and reduce acute toxicity .
- 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-: While direct data are unavailable, its hydroxyl and amino groups likely mimic dihydroxybisalkylAAD’s mechanism, with improved solubility enhancing therapeutic index .
- Methylanthraquinones (e.g., 1-hydroxy-2-methyl-): Show weaker interactions with amino acid residues (e.g., Thr167) compared to hydroxylated derivatives, reducing efficacy .
Toxicity Profile
- DihydroxybisalkylAAD : Lower acute toxicity than bisalkylAAD due to delayed toxicity onset and reduced convulsive effects at therapeutic doses .
- HAQ (1,4-bis(alkylamino)-anthracenedione): Higher genotoxicity (chromosome damage) correlates with therapeutic activity, but hydroxylation (as in DHAQ) mitigates metabolic activation risks .
Substituent Effects on DNA Binding and Genotoxicity
- Hydroxyl Groups: Increase DNA binding affinity (e.g., ΔTm shifts) and therapeutic potency but may elevate genotoxicity. DHAQ, with four hydroxyl/amino groups, shows stronger DNA intercalation than HAQ .
- Hydroxyethoxy vs. Phenoxy: The electron-donating hydroxyethoxy group may stabilize DNA interactions vs. electron-withdrawing substituents (e.g., nitro groups in ), which could disrupt binding .
Biological Activity
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- (CAS Number: 17869-07-7) is an anthraquinone derivative notable for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and oxidative stress modulation.
- Molecular Formula : C₁₆H₁₃N₁O₅
- Molecular Weight : 299.28 g/mol
- LogP : 2.30
- InChI Key : YNSMMVQJQULRFZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and interact with cellular macromolecules. The mechanism involves:
- Covalent Binding : The compound can form covalent bonds with proteins and DNA through Michael addition reactions.
- ROS Generation : Upon metabolic activation, it can produce semi-quinone free radicals that further lead to oxidative stress within cells.
Anticancer Activity
Research indicates that 9,10-anthracenedione derivatives exhibit varying degrees of anticancer activity. A comparative study showed that certain structural modifications can enhance their efficacy against specific cancer cell lines. For instance, the compound's activity was assessed against P-388 lymphocytic leukemia cells, revealing that some analogs were inactive while others demonstrated significant cytotoxicity .
Cytotoxicity and Oxidative Stress
The compound has been implicated in inducing oxidative stress in various cell types. Studies have shown that it can deplete glutathione levels and increase ROS formation, leading to cell death through apoptosis or necrosis. This effect was particularly pronounced in hepatocytes compared to neuronal cells (PC12), suggesting a tissue-specific response to oxidative damage .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of anthraquinone derivatives, 9,10-anthracenedione was tested on cultured rat hepatocytes. The results indicated a significant correlation between the compound's structure and its ability to induce ROS formation and cytotoxicity. The study utilized quantitative structure-activity relationship (QSAR) models to predict the biological behavior of various analogs .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9,10-Anthracenedione | Hepatocytes | 25 | ROS Induction |
| Analog A | Hepatocytes | 15 | ROS Induction |
| Analog B | PC12 Cells | >100 | Inactive |
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of a related anthraquinone derivative against breast cancer cell lines. The study found that modifications at the amino and hydroxy positions significantly enhanced the compound's ability to inhibit tumor growth through apoptosis induction .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the anthracenedione core. Key pathways include:
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Notable Observation : The hydroxyethoxy side chain enhances solubility in polar solvents, facilitating interactions with oxidizing agents .
Reduction Reactions
Reduction occurs at the ketone groups and substituents:
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Kinetic Insight : Reduction rates depend on pH, with faster kinetics observed in acidic media due to proton-assisted electron transfer .
Electrophilic Substitution
The electron-rich aromatic ring undergoes substitution at positions activated by amino and hydroxy groups:
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Regioselectivity : The amino group directs substitution to the para and ortho positions, while the hydroxyethoxy group sterically hinders C-2 and C-4 .
Nucleophilic and Condensation Reactions
The hydroxy and amino groups participate in nucleophilic attacks:
Biochemical Interactions
The compound exhibits bioactivity through non-covalent interactions:
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Cytotoxicity : ROS generation and DNA damage contribute to anticancer effects in MDA-MB-231 breast cancer cells .
Comparison with Analogous Compounds
The hydroxyethoxy group confers distinct reactivity compared to methoxy or phenoxy derivatives:
Q & A
What are the key synthetic routes for 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves anthraquinone derivatives as precursors. A common approach includes:
- Step 1: Oxidation of anthracene to 9,10-anthraquinone, followed by selective functionalization at positions 1, 2, and 3.
- Step 2: Introduction of the amino group via nucleophilic substitution or reductive amination. For example, describes using LDA (Lithium Diisopropylamide) in THF to facilitate deprotonation and subsequent substitution with brominated aromatic hydrocarbons .
- Step 3: Hydroxy and hydroxyethoxy groups are introduced via etherification or hydroxylation under controlled pH and temperature.
Critical Factors:
- Solvent choice (e.g., THF in ) affects reaction kinetics and byproduct formation.
- Catalysts like CuO () or FeSO₄ () may enhance regioselectivity.
- Reaction temperature (e.g., 90°C in ) must balance between accelerating the reaction and avoiding thermal decomposition .
How can spectroscopic data (NMR, IR, UV-Vis) resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- ¹H/¹³C NMR: and highlight the use of NMR to confirm substituent positions. For instance, aromatic proton signals in the δ 6.5–8.5 ppm range indicate anthraquinone core integrity, while hydroxyethoxy groups show distinct δ 3.5–4.5 ppm (CH₂) and δ 1.5–2.5 ppm (OH) shifts .
- IR Spectroscopy: Hydroxy groups exhibit broad O–H stretches (~3200–3500 cm⁻¹), and carbonyl (C=O) vibrations from the anthraquinone core appear at ~1670 cm⁻¹ .
- UV-Vis: Conjugation effects from substituents (e.g., amino groups) shift absorption maxima; reports λmax values between 400–500 nm for related derivatives .
Data Contradictions:
Discrepancies in peak splitting (e.g., overlapping signals in crowded aromatic regions) may require advanced techniques like 2D NMR (COSY, HSQC) or computational modeling for resolution.
What strategies mitigate competing side reactions during the introduction of multiple functional groups?
Methodological Answer:
- Protection-Deprotection: Temporarily block reactive sites (e.g., using acetyl groups for –OH protection, as in ) to prevent undesired substitutions .
- Sequential Functionalization: Prioritize less reactive positions first. For example, introduces sulfonic acid groups after amino and hydroxyethoxy groups to avoid steric hindrance .
- Catalyst Optimization: Copper-based catalysts () improve selectivity in amination reactions, reducing byproducts like over-oxidized species .
How do electronic and steric effects of substituents influence the compound’s redox properties?
Advanced Analysis:
- Electron-Donating Groups (e.g., –NH₂, –OCH₂CH₂OH): Increase electron density on the anthraquinone core, lowering reduction potentials. This is critical in applications like dye-sensitized solar cells or redox-active catalysts.
- Steric Effects: Bulky substituents (e.g., phenoxy groups in ) may hinder π-π stacking, altering solubility and electrochemical behavior .
- Experimental Validation: Cyclic voltammetry (CV) can quantify redox shifts. For instance, amino derivatives in exhibit reversible redox peaks at −0.5 V to −1.2 V (vs. Ag/AgCl) .
What computational methods are suitable for predicting the stability and reactivity of this compound?
Methodological Guidance:
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, provides InChI keys for PubChem-based computational studies .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF or water) to assess aggregation tendencies.
- QSPR Models: Correlate substituent descriptors (e.g., Hammett σ values) with experimental properties like solubility (see for solubility data on anthraquinone derivatives) .
How can contradictory spectral data between synthesized batches be systematically addressed?
Troubleshooting Framework:
Batch Comparison: Analyze NMR/IR data across batches to identify inconsistent peaks (e.g., vs. 20).
Impurity Profiling: Use HPLC-MS () to detect trace byproducts, such as over-aminated or de-ethoxy derivatives.
Reaction Monitoring: Implement in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions in real time .
What are the implications of substituent variation (e.g., halogenation) on biological activity?
Research Design Considerations:
- Halogenation ( ): Chloro or bromo substituents (e.g., 1-amino-3-chloro-4-hydroxy-2-phenoxy-anthracenedione in ) enhance lipophilicity, potentially improving cell membrane permeability in drug discovery .
- Biological Assays: Pair structural analogs with cytotoxicity or enzyme inhibition studies. For example, fluorophenylacetamide derivatives () are explored for antitumor activity .
How can solvent effects be optimized for large-scale crystallization?
Methodological Recommendations:
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. uses THF for intermediate solubility, while employs saline solutions for precipitation .
- Crystallization Additives: Additives like PVP (polyvinylpyrrolidone) or seed crystals can control crystal size and polymorphism.
- Thermodynamic Analysis: Use DSC (Differential Scanning Calorimetry) to identify optimal cooling rates and supersaturation levels.
What are the challenges in scaling up lab-scale synthesis to pilot production?
Scale-Up Considerations:
- Heat and Mass Transfer: Reactions requiring precise temperature control (e.g., 90°C in ) may need jacketed reactors for uniform heating .
- Catalyst Recovery: Heterogeneous catalysts (e.g., CuO in ) simplify separation vs. homogeneous catalysts like FeSO₄ .
- Waste Management: Neutralize acidic byproducts (e.g., H₂SO₄ from sulfonation in ) using carbonate bases .
How can structure-activity relationships (SAR) guide the design of novel anthraquinone derivatives?
SAR Strategy:
Core Modifications: Compare derivatives with varying substituent positions (e.g., vs. 6).
Pharmacophore Mapping: Identify essential groups (e.g., –NH₂ and –OH in ) for target binding using docking studies .
In Vivo/In Vitro Correlation: Validate computational predictions with biological assays, as seen in ’s focus on fluorophenylacetamide derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
